molecular formula C9H6FNO B15303526 6-Fluoroisoquinolin-4-ol

6-Fluoroisoquinolin-4-ol

Cat. No.: B15303526
M. Wt: 163.15 g/mol
InChI Key: JMBQIDXDDTZYOX-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-4-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available isoquinoline. The steps include selective fluorination, hydroxylation, and purification through techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Fluoroisoquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and hydroxyl group on the isoquinoline ring makes it a versatile intermediate for various synthetic applications and enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoroisoquinolin-4-ol

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H

InChI Key

JMBQIDXDDTZYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1F)O

Origin of Product

United States

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